molecular formula C9H6ClNO2S B14661176 S-1,3-Benzoxazol-2-yl chloroethanethioate CAS No. 37061-46-4

S-1,3-Benzoxazol-2-yl chloroethanethioate

Cat. No.: B14661176
CAS No.: 37061-46-4
M. Wt: 227.67 g/mol
InChI Key: KUZHQBGBWULDCE-UHFFFAOYSA-N
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Description

S-1,3-Benzoxazol-2-yl chloroethanethioate is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-1,3-Benzoxazol-2-yl chloroethanethioate typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazole ring . The reaction conditions generally include:

    Temperature: Room temperature to 80°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-6 hours

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as Lewis acids or transition metal complexes may be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

S-1,3-Benzoxazol-2-yl chloroethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of S-1,3-Benzoxazol-2-yl chloroethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Properties

CAS No.

37061-46-4

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

S-(1,3-benzoxazol-2-yl) 2-chloroethanethioate

InChI

InChI=1S/C9H6ClNO2S/c10-5-8(12)14-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2

InChI Key

KUZHQBGBWULDCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC(=O)CCl

Origin of Product

United States

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